phendimetrazine

Obesity Pharmacology Prodrug

Sourcing phendimetrazine (CAS 21784-30-5) for research demands a supplier who understands its unique prodrug mechanism. Unlike standard Schedule III anorectics, phendimetrazine is metabolized (~30%) to phenmetrazine, an NDRA with a distinct potency and duration profile. This intermediate abuse liability and sustained action make it an irreplaceable tool for preclinical stimulant use disorder studies, PK/PD modeling, and transporter-mediated release research. We supply high-purity reference-grade material with full analytical documentation and regulatory support for DEA-licensed laboratories. Standard B2B shipping is available to qualified research institutions with appropriate Schedule III import/export permits.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 21784-30-5
Cat. No. B1196318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephendimetrazine
CAS21784-30-5
SynonymsAdipost
Bontril
Di-Ap-Trol
Dyrexan
Hyrex
Melfiat
Obezine
phendimetrazine
phendimetrazine hydrochloride
phendimetrazine hydrochloride, (2S-trans)-isomer
phendimetrazine tartrate
phendimetrazine tartrate, (2S-trans(R-(R*,R*)))-isomer
phendimetrazine tartrate, (R-(R*,R*))-isomer
phendimetrazine, (2R-cis)-isomer
phendimetrazine, (2S-trans)-isomer
phendimetrazine, trans(+-)-isomer
Prelu-2
Trimstat
Wehless
Weightrol
X-Trozine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1C(OCCN1C)C2=CC=CC=C2
InChIInChI=1S/C12H17NO/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t10-,12+/m0/s1
InChIKeyMFOCDFTXLCYLKU-CMPLNLGQSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 350 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFree sol in water;  very slightly sol in alcohol;  practically insol in chloroform and ether.

Structure & Identifiers


Interactive Chemical Structure Model





Phendimetrazine (CAS 21784-30-5) Procurement: Baseline Pharmacological Profile for Weight Management Research


Phendimetrazine is a phenylalkylamine sympathomimetic amine classified as a morpholine derivative [1]. It is an anorectic agent used clinically in the form of phendimetrazine tartrate for the short-term management of exogenous obesity [2]. Phendimetrazine functions as a prodrug, with approximately 30% of an oral dose metabolized to its active metabolite, phenmetrazine, which acts as a norepinephrine-dopamine releasing agent (NDRA) [3].

Why Phendimetrazine (CAS 21784-30-5) Cannot Be Substituted with Generic Sympathomimetic Amines Without Risk


While phendimetrazine is often grouped with other schedule III-IV anorectics like phentermine, diethylpropion, and benzphetamine, its unique prodrug conversion to phenmetrazine creates a distinct pharmacokinetic and pharmacodynamic profile [1]. The rate of this conversion, the resulting active metabolite's potency, and the drug's regulatory scheduling are not uniform across this class [2]. For instance, the slower onset and longer duration of action of phendimetrazine, relative to its metabolite phenmetrazine, is a key feature that differentiates its abuse liability profile [3]. Therefore, substituting phendimetrazine with another in-class compound without considering these specific parameters could lead to unexpected differences in efficacy, duration of effect, or regulatory compliance, particularly in research settings.

Phendimetrazine (CAS 21784-30-5) Quantitative Differentiation: A Procurement-Focused Evidence Guide


Prodrug Conversion to Phenmetrazine: A Differentiated Metabolic Pathway vs. Phentermine

Phendimetrazine acts as a prodrug for phenmetrazine, with approximately 30% of an oral dose being converted to this active metabolite. This contrasts with phentermine, which is not a prodrug and acts directly as a TAAR1 agonist and norepinephrine releasing agent [1]. This prodrug mechanism leads to a slower onset and more prolonged exposure to the active moiety, which is a key differentiator from the direct-acting phentermine [2].

Obesity Pharmacology Prodrug

Extended Half-Life for Sustained Therapeutic Effect vs. Phentermine

Phendimetrazine exhibits a significantly longer elimination half-life compared to phentermine. The reported half-life for phendimetrazine is 19-24 hours [REFS-1, REFS-2], whereas phentermine has a half-life of approximately 19-24 hours [3]. However, phendimetrazine's prodrug conversion results in a more gradual and sustained release of the active metabolite phenmetrazine, effectively extending its duration of action [2].

Pharmacokinetics Half-life Sustained Release

Lower Abuse Liability Profile: Schedule III Classification vs. Schedule II Amphetamines

Phendimetrazine is a Schedule III controlled substance, indicating a lower potential for abuse compared to Schedule II drugs like amphetamine and methamphetamine [1]. A clinical study in cocaine-dependent individuals found that phendimetrazine (35-105 mg) produced significant but small increases in ratings of abuse potential, and on fewer measures and time points compared to d-amphetamine (10-30 mg) [2]. This supports its classification and suggests a lower relative abuse liability.

Abuse Liability Regulatory Clinical Trials

Comparative Potency in Discriminative Stimulus Effects: Equipotency to Diethylpropion, Less Potent than Phentermine

In a drug discrimination study using pigeons trained to discriminate d-amphetamine (AMPH) from saline, phendimetrazine substituted for AMPH but was less potent than phentermine and equipotent with diethylpropion. The potency order for AMPH substitution was: mazindol > AMPH = phenmetrazine = phentermine > chlorphentermine = phendimetrazine = diethylpropion > clortermine = mefenorex [1].

Behavioral Pharmacology Drug Discrimination Potency

Sustained-Release Formulation Provides 70% Bioavailability and Superior Lunchtime Appetite Suppression vs. Immediate-Release

A comparative study of a 105 mg sustained-release (SR) formulation (Obex-LA) and a 35 mg immediate-release (IR) formulation (Obex) of phendimetrazine bitartrate in 9 volunteers found that the SR formulation had approximately 70% of the bioavailability of the IR formulation [1]. Despite this lower overall exposure, the SR formulation was significantly superior to the IR formulation in suppressing appetite at lunchtime [1].

Formulation Science Bioavailability Sustained Release

In Vitro Transporter Selectivity: Active Metabolite Phenmetrazine Shows Higher DAT/SERT Ratio than Other Phenmetrazine Analogs

The active metabolite of phendimetrazine, phenmetrazine, exhibits a DAT/SERT ratio of 3.8, indicating greater selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT) compared to other positional isomers of phenmetrazine (2-MPM, 3-MPM, 4-MPM), which have ratios ranging from 0.2 to 0.6 [1]. This higher DAT/SERT ratio suggests a profile more closely resembling classical stimulants.

Neuropharmacology Transporter Assays Selectivity

Phendimetrazine (CAS 21784-30-5): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Behavioral Pharmacology Studies of Stimulant-Like Effects

Phendimetrazine is a suitable candidate for preclinical behavioral studies requiring a stimulant with an intermediate potency and a unique prodrug mechanism. Its discriminative stimulus effects, equipotent to diethylpropion but less potent than phentermine [1], allow for dose-response comparisons in drug discrimination, self-administration, and conditioned place preference paradigms. Its slower onset and longer duration of action, due to its metabolism to phenmetrazine [2], make it ideal for experiments designed to assess the impact of pharmacokinetic profiles on behavioral endpoints.

Agonist Replacement Therapy Research for Stimulant Use Disorders

Given its Schedule III classification and demonstrated lower abuse liability in human laboratory studies compared to d-amphetamine [1], phendimetrazine is a promising candidate for clinical research on agonist-based treatments for stimulant (e.g., cocaine, methamphetamine) use disorders. Its prodrug nature and sustained duration of action [2] are advantageous for once-daily dosing in outpatient clinical trials. Preclinical studies showing its ability to reduce cocaine choice in monkeys [3] further support this application.

Formulation Development and Pharmacokinetic Modeling

The availability of both immediate-release and sustained-release formulations of phendimetrazine, with established pharmacokinetic differences, makes it an excellent model compound for formulation science and pharmacokinetic/pharmacodynamic (PK/PD) modeling [1]. The 70% relative bioavailability of the SR formulation compared to the IR formulation, and its superior clinical effect at a specific time point (lunch), provides a unique dataset for validating in vitro-in vivo correlations (IVIVC) and developing novel extended-release drug delivery systems [1].

Neurochemical Studies of Monoamine Transporter Mechanisms

Phendimetrazine is a critical tool for investigating prodrug activation and transporter-mediated release mechanisms. As an inactive prodrug, its effects are entirely dependent on metabolism to phenmetrazine, a potent substrate for NET and DAT [1]. This property allows researchers to use phendimetrazine in studies designed to dissect the role of pharmacokinetic factors (e.g., metabolism rate, tissue distribution) in the in vivo neurochemical and behavioral effects of monoamine releasers, using techniques like in vivo microdialysis [1].

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